N-(tert-Butoxycarbonyl)-L-cysteine methyl ester

描述

Molecular Architecture and Stereochemical Configuration

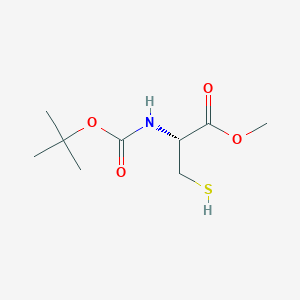

The molecular architecture of this compound exhibits a characteristic L-amino acid configuration with specific stereochemical designation. The compound possesses the systematic International Union of Pure and Applied Chemistry name methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate, clearly indicating the R-configuration at the alpha carbon center. This stereochemical arrangement is fundamental to the compound's biological activity and synthetic utility, as it maintains the natural L-amino acid configuration found in biological systems.

The three-dimensional molecular structure demonstrates a well-defined spatial arrangement where the tert-butoxycarbonyl group provides steric protection to the amino terminus, while the methyl ester group protects the carboxyl terminus. The sulfur-containing side chain extends from the beta carbon, maintaining the characteristic thiol functionality that defines cysteine derivatives. The compound's Simplified Molecular Input Line Entry System representation, CC(C)(C)OC(=O)NC@@HC(=O)OC, explicitly denotes the stereochemical configuration through the [C@@H] notation, confirming the R-absolute configuration.

Molecular conformational analysis reveals that the tert-butoxycarbonyl protecting group adopts a spatial orientation that minimizes steric interactions with the amino acid backbone while providing effective protection against unwanted side reactions. The bulky tertiary butyl group creates a shielding effect around the amino nitrogen, while the carbonyl oxygen participates in potential hydrogen bonding interactions with nearby molecular species. The methyl ester group at the carboxyl terminus adopts a planar configuration typical of ester functionalities, with the methoxy group oriented to minimize steric clashes with the amino acid side chain.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related derivatives provide detailed insights into solid-state molecular arrangements and intermolecular interactions. Studies on dipeptide derivatives containing this compound, specifically N-(tert-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, reveal crystallization in orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions of a = 9.565(1) Å, b = 43.282(1) Å, and c = 5.096(1) Å. These crystallographic parameters indicate a highly ordered crystal lattice with molecules arranged in parallel-pleated sheet configurations.

The crystal structure analysis demonstrates that molecules are stabilized through extensive nitrogen-hydrogen to oxygen hydrogen bonding networks, which contribute significantly to the overall crystal stability. The refinement of the crystal structure achieved an R-factor of 0.049, indicating high-quality structural determination and reliable geometric parameters. This crystallographic data provides crucial information about bond lengths, bond angles, and torsional angles that define the preferred conformational states of the molecule in the solid phase.

Conformational studies using computational methods complement the crystallographic findings by exploring the flexibility and preferred orientations of the tert-butoxycarbonyl and methyl ester protecting groups. The ten-conformer model available in structural databases suggests significant conformational diversity, particularly around the rotatable bonds connecting the protecting groups to the amino acid backbone. These conformational variations are essential for understanding the compound's behavior in different chemical environments and its interactions with other molecular species during synthetic transformations.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound reveals distinctive signatures across multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics in solution. Proton nuclear magnetic resonance analysis conducted at 400 megahertz in deuterated chloroform demonstrates characteristic chemical shift patterns for the various functional groups. The tert-butyl group appears as a sharp singlet at approximately 1.44 parts per million, representing the nine equivalent methyl protons. The alpha proton of the amino acid backbone typically resonates around 4.60-4.56 parts per million as a multiplet, reflecting coupling with adjacent protons.

The methyl ester group contributes a characteristic singlet at approximately 3.74 parts per million, corresponding to the three methoxy protons. The cysteine side chain methylene protons appear as complex multiplets in the 2.81-3.03 parts per million region, with chemical shifts influenced by the electron-withdrawing effect of the sulfur atom. The carbamate proton typically appears as a doublet around 5.70 parts per million with a coupling constant of approximately 7.5 hertz, indicating restricted rotation around the carbon-nitrogen bond.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of the ester and carbamate groups appearing at characteristic downfield positions around 171.7 and 155.4 parts per million, respectively. The quaternary carbon of the tert-butyl group resonates at approximately 80.4 parts per million, while the methyl carbons appear at 28.5 parts per million. The alpha carbon of the amino acid backbone typically resonates around 53.7 parts per million, with the side chain methylene carbon appearing at approximately 34.7 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The compound exhibits strong carbonyl stretching vibrations at 1741 and 1704 wavenumbers, corresponding to the ester and carbamate functionalities, respectively. Additional significant absorptions include nitrogen-hydrogen stretching vibrations around 3334 wavenumbers and carbon-hydrogen stretching vibrations in the 2977 wavenumbers region. The sulfur-hydrogen bond of the thiol group contributes a weak but characteristic absorption that can be observed under appropriate conditions.

Mass spectrometric analysis provides definitive molecular weight confirmation and structural validation through fragmentation patterns. High-resolution electrospray ionization mass spectrometry yields a molecular ion peak at mass-to-charge ratio 235.087829 for the monoisotopic mass, with theoretical calculations requiring 235.087829, demonstrating excellent agreement between experimental and theoretical values. The fragmentation pattern typically shows loss of the tert-butoxycarbonyl group and methyl ester functionalities, providing structural confirmation through predictable fragmentation pathways.

Comparative Analysis with D-Cysteine Enantiomer Derivatives

The comparative analysis between this compound and its D-enantiomer counterpart reveals fundamental differences in stereochemical configuration while maintaining identical molecular formulas and molecular weights. The D-enantiomer, designated as methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate, possesses the S-configuration at the alpha carbon center, representing the mirror image of the L-enantiomer. This stereochemical difference is reflected in the International Chemical Identifier Key, where the L-enantiomer exhibits NJGIAKIPSDCYAC-LURJTMIESA-N while the D-enantiomer shows NJGIAKIPSDCYAC-ZCFIWIBFSA-N.

The optical rotation properties provide the most direct method for distinguishing between these enantiomers. The L-enantiomer demonstrates a positive optical rotation of [α]₂₂/D +21° when measured at a concentration of 7.5 milligrams per milliliter in chloroform. This positive rotation indicates dextrorotatory behavior under the specified measurement conditions. In contrast, the D-enantiomer would be expected to exhibit an equal but opposite optical rotation, displaying levorotatory behavior with a negative rotation value of approximately -21° under identical measurement conditions.

Nuclear magnetic resonance spectroscopy reveals identical chemical shift patterns for both enantiomers when analyzed individually, as the nuclear magnetic resonance technique is generally insensitive to chirality in achiral solvents. However, the enantiomers can be distinguished through their interactions with chiral resolving agents or chiral solvents, which create diastereomeric environments leading to different chemical shifts. The stereochemical differences become particularly important in biological systems and asymmetric synthetic transformations, where the enantiomers may exhibit dramatically different reactivity patterns and biological activities.

The synthetic accessibility and commercial availability of these enantiomers differ significantly, with the L-enantiomer being more readily available due to its derivation from naturally occurring L-cysteine. The D-enantiomer requires specialized synthetic approaches or chiral resolution techniques, making it less commonly encountered in routine synthetic applications. However, both enantiomers serve important roles in peptide synthesis, with the choice depending on the desired stereochemical outcome of the target molecule.

The conformational preferences of the two enantiomers in solution may differ subtly due to solvent interactions and intermolecular associations, particularly in the presence of other chiral molecules. These differences become amplified in crystalline environments, where the enantiomers may adopt different packing arrangements and exhibit distinct crystal structures. The comparative analysis of these enantiomers provides valuable insights into the relationship between molecular chirality and physical properties, serving as an important model system for understanding stereochemical effects in amino acid derivatives.

属性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIAKIPSDCYAC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450522 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-46-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Boc Protection of L-Cysteine Followed by Esterification

One classical approach involves the reaction of L-cysteine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to protect the amino group, followed by methyl esterification of the carboxyl group.

-

- L-cysteine is treated with tert-butoxycarbonyl chloride in aqueous tetrahydrofuran (THF).

- Triethylamine is used as a base to neutralize the hydrochloric acid formed.

- The reaction proceeds at low temperature to moderate temperature to control selectivity.

- Subsequent methylation is typically achieved by treatment with methanol in acidic conditions or by using methylating reagents such as diazomethane or thionyl chloride/methanol.

-

- The Boc group selectively protects the amino group.

- The thiol group of cysteine can also be protected if needed, but in the preparation of N-(tert-butoxycarbonyl)-L-cysteine methyl ester, it is often left free or protected separately.

- Esterification converts the carboxyl group to the methyl ester, increasing the compound's stability and suitability for further synthetic steps.

-

- The Boc protection step typically proceeds with good yield.

- Careful control of reaction conditions is required to prevent oxidation of the thiol group.

- Purification is often done by extraction and crystallization or chromatography.

This method was reported by Muraki and Mizoguchi (1971), who achieved the Boc protection of L-cysteine using tert-butoxycarbonyl chloride in the presence of triethylamine in aqueous THF, obtaining the protected cysteine derivative in fairly good yield.

One-Step Reaction from L-Cysteine and tert-Butoxycarbonyl Chloride

Muraki et al. (1971) described a one-step reaction to obtain N,S-bis-tert-butoxycarbonyl-L-cysteine by treating L-cysteine with tert-butoxycarbonyl chloride, which can be adapted to prepare the mono-Boc protected methyl ester derivative by controlling stoichiometry and reaction conditions.

-

- L-cysteine is reacted with tert-butoxycarbonyl chloride in the presence of triethylamine.

- The reaction is carried out in aqueous tetrahydrofuran.

- The product is isolated by filtration and purified.

-

- Simplifies the synthesis by combining protection steps.

- Provides stable Boc protection on both nitrogen and sulfur atoms if desired.

-

- The reaction with tert-butoxycarbonyl azide instead of Boc chloride leads to low yield due to side reactions involving oxidation by hydrogen azide.

- Selective cleavage of Boc groups can be achieved under mild acidic or alkaline conditions.

This method highlights the importance of reagent choice and reaction environment to maximize yield and selectivity.

Esterification via Carbodiimide-Mediated Coupling

An alternative method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate esterification of the carboxyl group in the presence of Boc-protected cysteine derivatives.

-

- Boc-protected cysteine is dissolved in an organic solvent such as chloroform.

- DCC is added to activate the carboxyl group.

- Methanol or glycine methyl ester hydrochloride with triethylamine is added to form the methyl ester or peptide ester.

- The reaction is carried out at low temperature (0–4 °C) to minimize side reactions.

- Dicyclohexylurea byproduct is removed by filtration.

- The product is purified by extraction and evaporation.

Protection and Esterification via Boc Azide Route (Low Yield)

The reaction of L-cysteine with tert-butoxycarbonyl azide was also explored but resulted in low yields of the desired Boc-protected cysteine derivative due to oxidation side reactions from hydrogen azide released during the process.

Summary Table of Preparation Methods

Research Findings and Analytical Notes

- The Boc protection of the amino group is stable under typical peptide synthesis conditions and can be selectively removed under mild acidic or alkaline conditions.

- The thiol group of cysteine can be protected simultaneously with Boc groups on both nitrogen and sulfur atoms, providing a stable intermediate for further synthesis.

- Esterification as a methyl ester increases the compound's solubility and stability for synthetic applications.

- The choice of reagents and reaction conditions critically affects the yield and purity of this compound.

- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and chromatography are used to monitor reaction progress and purity.

化学反应分析

Types of Reactions

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid or hydrochloric acid in organic solvents

Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to regenerate the thiol group.

Substitution Reactions: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Deprotection: L-cysteine methyl ester.

Oxidation: Cystine derivatives.

Reduction: Regenerated this compound.

科学研究应用

Peptide Synthesis

N-terminal Protection : Boc-Cys-OMe serves as an N-terminal protected reagent that is crucial for the synthesis of peptides containing cysteine residues. The protection of the cysteine thiol group allows for selective reactions without undesired side reactions that might occur with free thiols .

Conversion to Dehydroalanine : The compound can be further processed to yield dehydroalanine, which is a valuable intermediate in the synthesis of various bioactive peptides. This transformation is essential for creating peptides with specific structural and functional properties .

Biochemical Applications

Cysteine Targeting : Research indicates that Boc-Cys-OMe can form coordinate covalent adducts with cysteine residues in proteins. This property is utilized in developing covalent enzyme inhibitors that target surface-accessible cysteine residues in disease-relevant proteins . Such inhibitors are particularly relevant in the context of therapeutic agents against diseases caused by cysteine proteases, including certain viral infections like SARS-CoV-2.

Reactivity Studies : Studies have shown that Boc-Cys-OMe exhibits high reactivity towards various metal complexes designed to interact with cysteine. For instance, rhenium(V) complexes have been tested for their ability to form adducts with Boc-Cys-OMe, demonstrating significant potential for use in drug design and development .

Therapeutic Applications

Covalent Inhibitors : The ability of Boc-Cys-OMe to form stable adducts with cysteine residues has led to its exploration as a building block for covalent inhibitors of enzymes involved in various diseases. These inhibitors can selectively modify enzyme activity, providing a pathway for developing new therapeutic strategies .

Potential in Cancer Therapy : Given the role of cysteine in numerous biological processes and its involvement in cancer cell proliferation, Boc-Cys-OMe derivatives are being investigated for their potential to inhibit cancer cell growth by targeting specific cysteine-containing proteins within tumor cells .

Research Findings and Case Studies

作用机制

The mechanism of action of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions during synthesis, and its removal is facilitated by acidic conditions, leading to the formation of the free amino group . The methyl ester protects the carboxyl group, which can be hydrolyzed under basic or acidic conditions to yield the free carboxyl group .

相似化合物的比较

Similar Compounds

- N-(tert-Butoxycarbonyl)-L-serine methyl ester

- N-(tert-Butoxycarbonyl)-glycine methyl ester

- N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester

Uniqueness

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is unique due to the presence of the thiol group in cysteine, which imparts distinct chemical reactivity compared to other amino acid derivatives. This thiol group allows for specific applications in redox chemistry and the formation of disulfide bonds, which are crucial in protein folding and stability .

生物活性

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester (Boc-Cys-OMe) is a derivative of the amino acid cysteine, widely utilized in peptide synthesis and as a biochemical tool due to its reactive thiol group. This article explores its biological activity, focusing on its reactivity, applications in drug development, and interactions with various biological targets.

Boc-Cys-OMe is synthesized through the protection of the cysteine thiol group, which enhances its stability and facilitates its use in peptide synthesis. The typical synthetic route involves the reaction of L-cysteine with tert-butoxycarbonyl anhydride and methyl iodide, yielding Boc-Cys-OMe with a high degree of purity .

Reactivity with Cysteine Residues

Boc-Cys-OMe exhibits significant reactivity towards cysteine residues in proteins, making it a valuable tool in studying protein interactions. In recent studies, Boc-Cys-OMe was shown to react rapidly with various electrophilic agents, leading to the formation of stable adducts. For instance, one study demonstrated that when Boc-Cys-OMe was incubated with rhenium(V) complexes, it underwent complete conversion to an adduct within a short time frame, indicating its high reactivity towards electrophiles .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on cysteine proteases, such as CatB and CatL. Inhibitory constants (IC50) were determined using Boc-Cys-OMe as a substrate. The results indicated that Boc-Cys-OMe can inhibit these enzymes effectively, with IC50 values reported at 9 ± 3 nM for CatB and 19 ± 5 nM for CatL . These findings suggest that Boc-Cys-OMe could serve as a lead compound in the development of selective inhibitors for therapeutic applications.

Applications in Drug Development

Boc-Cys-OMe is utilized in the synthesis of peptide-based drugs due to its ability to protect the thiol group during chemical reactions. This protection allows for the selective incorporation of cysteine into peptides without premature oxidation or polymerization. Additionally, Boc-Cys-OMe can be converted into dehydroalanine, a building block for various bioactive compounds .

Case Studies

- Reactivity with Metal Complexes : A study explored the interaction between Boc-Cys-OMe and rhenium(V) complexes. The results showed that these complexes could selectively target cysteine residues in proteins, demonstrating potential applications in cancer therapy by inhibiting proteases involved in tumor progression .

- Inhibition of Cysteine Proteases : Research highlighted the role of Boc-Cys-OMe in inhibiting cathepsins B and L, which are implicated in cancer metastasis. The ability of Boc-Cys-OMe to form stable adducts with these enzymes suggests its utility as a scaffold for developing potent protease inhibitors .

Summary of Findings

The biological activity of this compound underscores its importance as both a synthetic intermediate and a biochemical tool. Its high reactivity towards electrophiles and ability to inhibit cysteine proteases position it as a promising candidate for further research and development in therapeutic applications.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₉NO₄S |

| IC50 (CatB) | 9 ± 3 nM |

| IC50 (CatL) | 19 ± 5 nM |

| Reactivity | Rapid conversion to adducts with electrophiles |

| Applications | Peptide synthesis, drug development |

常见问题

Q. How is N-(tert-Butoxycarbonyl)-L-cysteine methyl ester synthesized and purified for peptide synthesis?

- Methodological Answer : The compound is synthesized via esterification of N-Boc-L-cysteine using methanol under acidic conditions, followed by Boc-protection. Critical steps include:

- Esterification : Reaction of L-cysteine with methanol and HCl to form the methyl ester.

- Boc Protection : Addition of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, cyclohexane/acetone 5:1) or recrystallization from chloroform/hexane mixtures to achieve ≥97% purity .

Key Parameters : - Optical purity: [α]²²/D = +21° (c = 7.5 in chloroform) .

- Purity verification: Certificate of Analysis (COA) via HPLC or TLC .

Q. What spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 5.45 (d, J = 8.4 Hz, NH), 3.78 (s, OCH₃), 1.44 (s, Boc tert-butyl group) .

- ¹³C NMR : Peaks at δ 170.9 (C=O ester), 155.3 (Boc C=O), 80.5 (Boc quaternary carbon) .

- Optical Rotation : Verify chiral integrity using polarimetry ([α]²²/D = +21° in chloroform) .

- Refractive Index : n²⁰/D = 1.475–1.478 to confirm solvent-free purity .

Q. What handling precautions are critical for this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a P2/N95 dust mask to avoid inhalation or skin contact .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

- Decomposition Risks : Avoid strong acids/bases; decomposition releases CO, CO₂, and NOₓ gases. Use fume hoods during reactions .

Advanced Research Questions

Q. How can racemization be minimized during its use in peptide coupling reactions?

- Methodological Answer :

- Low Temperature : Perform couplings at 0–4°C to slow base-catalyzed racemization .

- Coupling Agents : Use carbodiimides (e.g., DCC) with HOBt additives to reduce epimerization .

- Monitoring : Track optical rotation changes or use chiral HPLC (e.g., Chirobiotic T column) to detect D-isomer formation .

Q. What strategies stabilize intermediates derived from this compound against hydrolysis or oxidation?

- Methodological Answer :

- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques for moisture-sensitive steps .

- Antioxidants : Add 0.1% w/v ascorbic acid or TCEP to thiol-containing reaction mixtures .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation .

Q. How is this compound applied in studying cysteine protease mechanisms?

- Methodological Answer :

- NMR Biomimetics : Dissolve the compound in DMSO-d₆/D₂O (8:2) and mix with protease targets (e.g., Leishmania CPB2.8DCTE). Monitor real-time thiol interactions via ¹H NMR signal shifts (e.g., NH or S-alkyl peaks) .

- Competitive Inhibition : Measure Ki values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to quantify active-site binding .

Q. How is regioselective S-alkylation achieved using this compound?

- Methodological Answer :

- Lewis Acid Catalysis : React with styrene oxide in CH₂Cl₂ using B(C₆F₅)₃ (5 mol%) to favor S-alkylation over N-alkylation. Purify products via silica gel chromatography (cyclohexane/acetone) .

- TBAF-Mediated Reactions : In CH₃CN, TBAF (10 mol%) activates epoxides for nucleophilic thiol attack, yielding S-(2-hydroxy-1-phenylethyl) derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。